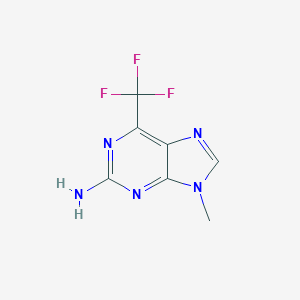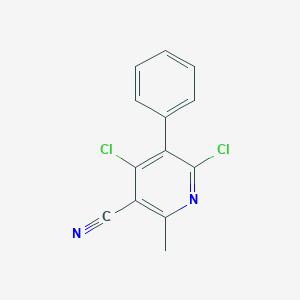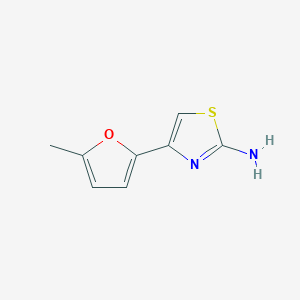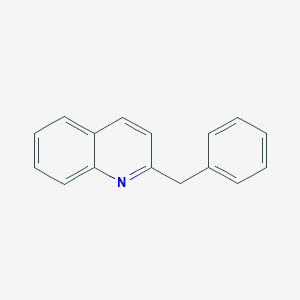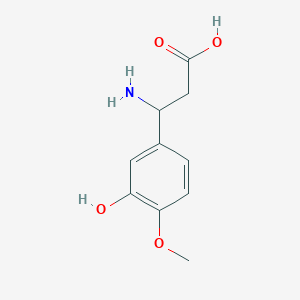
1H-吲哚-6-甲酰胺
描述
1H-Indole-6-carboxamide is a chemical compound that belongs to the class of indole carboxamides. Indole carboxamides are an important class of compounds due to their diverse biological activities and their presence in many pharmacologically active molecules. The indole moiety is a common and important core structure in medicinal chemistry, and modifications on the indole ring can lead to compounds with a wide range of biological activities .
Synthesis Analysis
The synthesis of indole carboxamides can be achieved through various methods. One approach involves the palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion to produce 2-substituted 1H-indole-3-carboxamides . Another method includes the palladium-catalyzed heteroannulation of indole-1-carboxamides with60fullerene, leading to the formation of C60-fused indole derivatives . Additionally, chemoselective N-H or C-2 arylation of indole-2-carboxamides has been developed to synthesize indolo[1,2-a]quinoxalin-6-ones and 2,3'-spirobi[indolin]-2'-ones . A three-component interrupted Ugi reaction has also been reported for the synthesis of heteroarylogous 1H-indole-3-carboxamidines .
Molecular Structure Analysis
The molecular structure of indole carboxamides can be determined using techniques such as X-ray diffraction. For instance, the crystal structure of N-methyl-1H-indole-2-carboxamide has been described as consisting of an indole group with a N-methylcarboxamide group linked at the C2 position, and the molecular structure is essentially planar . Density functional theory (DFT) calculations can also be used for geometry optimization to understand the electronic structure of indole carboxamides .
Chemical Reactions Analysis
Indole carboxamides can undergo various chemical reactions. The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides with aryl boronic acids is one such reaction, which allows for the formation of diverse products through selective C-C and C-C/C-N bond formation . The reactivity of indole carboxamides can be influenced by the presence of substituents on the indole ring, which can affect the outcome of reactions such as arylation or cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carboxamides are influenced by their molecular structure. Substituents on the indole ring can affect properties such as solubility, melting point, and biological activity. For example, structure-activity relationship studies have shown that certain substitutions on the indole ring enhance the CB1 allosteric modulating activity of 1H-indole-2-carboxamides . The inhibitory potency against the Na+/H+ exchanger is also affected by the position and nature of the substituents on the indole ring .
科学研究应用
MAO-B 抑制
1H-吲哚-6-甲酰胺衍生物已被确定为单胺氧化酶 B (MAO-B) 的高活性、选择性、竞争性和可逆抑制剂,MAO-B 是大脑中一种与神经退行性疾病有关的关键酶。这些化合物已被合成,具有很高的效力和选择性,显示出在 MAO-B 参与的疾病治疗中很有希望 (Tzvetkov et al., 2014).
催化应用
1H-吲哚-6-甲酰胺结构已用于 Rh(III) 催化的选择性偶联过程中。例如,N-甲氧基-1H-吲哚-1-甲酰胺和芳基硼酸的选择性偶联证明了这些化合物在温和高效的反应中形成多种产物方面的多功能性。这包括选择性的 C-C 和 C-C/C-N 键形成,突出了这些结构在合成化学中的潜力 (Zheng et al., 2014).
变构调节
吲哚-2-甲酰胺已显示出作为受体变构调节剂的活性。已经合成了特定的衍生物,对 CB(1) 受体显示出刺激作用,CB(1) 受体是治疗各种神经系统疾病的重要靶点。甲酰胺官能团的存在对于这种活性至关重要,特定的取代增强了刺激作用 (Piscitelli et al., 2012).
X 射线晶体学分析
1H-吲哚-6-甲酰胺及其类似物一直是 X 射线晶体学分析的主题,以确定它们的结构、相互作用和潜在应用。例如,已经合成和表征了某些衍生物,揭示了复杂的分子内相互作用和分子堆积,这对于理解它们的反应性和在药物设计中的潜力至关重要 (Al-Ostoot et al., 2019).
作用机制
- 1H-Indole-6-carboxamide is a derivative of the indole scaffold, a heterocyclic organic compound. It has a benzene ring fused to a pyrrole ring, with seven positions available for substitutions .
- The primary targets of this compound are likely enzymes and proteins due to the presence of a carboxamide moiety. This moiety forms hydrogen bonds with these biomolecules, often inhibiting their activity .
Target of Action
Mode of Action
1H-Indole-6-carboxamide . 🧪🔍🔬 .
安全和危害
未来方向
生化分析
Biochemical Properties
1H-Indole-6-carboxamide, like other indole derivatives, has unique inhibitory properties. The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Cellular Effects
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
The molecular mechanism of 1H-Indole-6-carboxamide is not entirely clear. The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
属性
IUPAC Name |
1H-indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLFFCRGGGXQKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344172 | |
| Record name | 1H-Indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1670-88-8 | |
| Record name | 1H-Indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do structural modifications of 1H-Indole-6-carboxamide derivatives influence their binding affinity to Factor Xa?
A1: Research highlights the impact of structural variations on the binding affinity of 1H-Indole-6-carboxamide derivatives to Factor Xa, a key enzyme in the coagulation cascade. For instance, the study by [] investigates the crystal structure of Factor Xa in complex with the inhibitor 3-chloro-N-((1R,2S)-2-(4-(2-oxopyridin-1(2H)-yl)benzamido)cyclohexyl)-1H-indole-6-carboxamide. This detailed structural analysis provides insights into the specific interactions between the inhibitor and the active site of Factor Xa, paving the way for the development of more potent and selective anticoagulants.
Q2: Can you elaborate on the synthetic routes employed for the production of 1H-Indole-6-carboxamide derivatives?
A2: The synthesis of 1H-Indole-6-carboxamide derivatives often involves multi-step procedures. A commercially advantageous synthesis of 1-{1-[2-(7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)ethyl]piperidin-4-yl}-N-methyl-1H-indole-6-carboxamide is described in []. This method involves the coupling of (7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)acetaldehyde, obtained by oxidizing 8-(2-hydroxyethyl)-7-methoxy-2,2-dimethylchroman-4-one, with N-methyl-1-(piperidin-4-yl)-1H-indole-6-carboxamide. This approach underscores the potential for developing efficient and scalable synthetic strategies for these compounds.
Q3: What insights do we gain from the crystal structure of human BACE-1 complexed with a 1H-Indole-6-carboxamide derivative?
A3: The crystal structure of human BACE-1 (beta-secretase 1) in complex with 1-ethyl-N-((1S,2R)-2-hydroxy-3-(((3-(methyloxy)phenyl)methyl)amino)-1-(phenylmethyl)propyl)-4-(2-oxo-1- pyrrolidinyl)-1H-indole-6-carboxamide is analyzed in []. This structure provides a detailed view of the inhibitor's interaction with the enzyme's active site. This information is crucial for understanding the inhibitory mechanism and for guiding the design of novel BACE-1 inhibitors, which hold therapeutic potential for Alzheimer's disease.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)
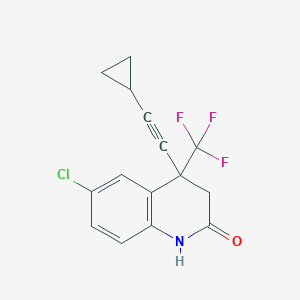
![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)

